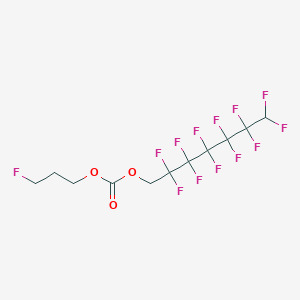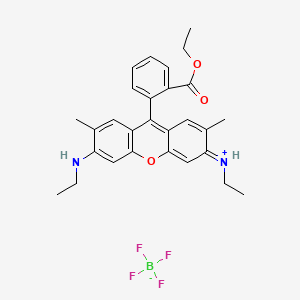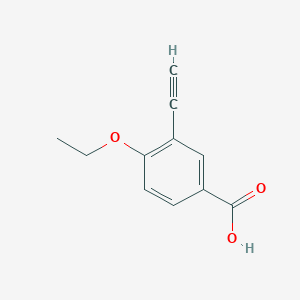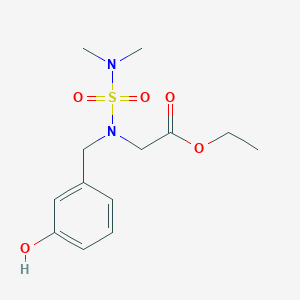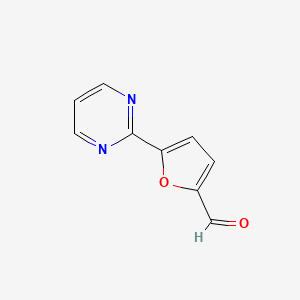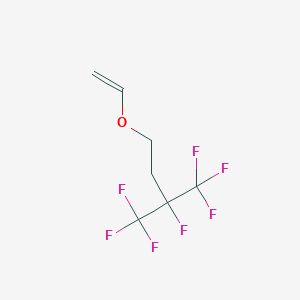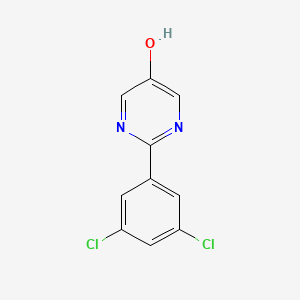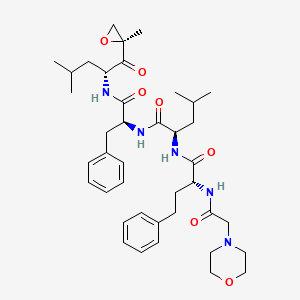
(S,S)-Epoxy Leucine Carfilzomib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-Epoxy Leucine Carfilzomib is a next-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a modified tetrapeptidyl epoxide and an analog of epoxomicin, known for its increased specificity and potency compared to earlier proteasome inhibitors like bortezomib .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Epoxy Leucine Carfilzomib involves multiple steps, starting from the preparation of the epoxy leucine moiety. The key steps include:
Peptide Coupling: The epoxy leucine is then coupled with other amino acids to form the tetrapeptidyl structure.
Final Assembly: The final product is assembled through a series of peptide bond formations and protective group removals
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
(S,S)-Epoxy Leucine Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Various substitution reactions can occur, particularly at the peptide bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
(S,S)-Epoxy Leucine Carfilzomib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying proteasome inhibition and peptide chemistry.
Biology: Investigated for its effects on cellular processes and protein degradation pathways.
Medicine: Primarily used in the treatment of multiple myeloma, with ongoing research into its efficacy in other cancers.
Industry: Employed in the development of new proteasome inhibitors and related therapeutic agents
作用机制
(S,S)-Epoxy Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome. This inhibition disrupts the proteolytic activity of the proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. Key molecular targets include the β5 and β5i subunits of the proteasome .
相似化合物的比较
Similar Compounds
Bortezomib: The first proteasome inhibitor approved for clinical use, but with reversible binding and different toxicity profile.
Ixazomib: Another proteasome inhibitor with oral bioavailability and a different spectrum of activity
Uniqueness
(S,S)-Epoxy Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, leading to prolonged inhibition and enhanced efficacy in resistant multiple myeloma cases. Its specificity and reduced off-target effects make it a valuable therapeutic agent .
属性
分子式 |
C40H57N5O7 |
|---|---|
分子量 |
719.9 g/mol |
IUPAC 名称 |
(2R)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m1/s1 |
InChI 键 |
BLMPQMFVWMYDKT-NTCROKPISA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
规范 SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)
